molecular formula C8H9N3 B1322564 (1H-indazol-6-yl)methanamine CAS No. 710943-26-3

(1H-indazol-6-yl)methanamine

Cat. No. B1322564
M. Wt: 147.18 g/mol
InChI Key: BHJMUMBVCKECNT-UHFFFAOYSA-N
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Description

“(1H-indazol-6-yl)methanamine” is a chemical compound with the CAS Number: 710943-26-3 . It has a molecular weight of 147.18 .


Synthesis Analysis

The synthesis of indazole derivatives has been explored in various studies. For instance, a study reported a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as potent FLT3 inhibitors based on the structural optimization of previous FLT3 inhibitors .


Molecular Structure Analysis

The molecular structure of “(1H-indazol-6-yl)methanamine” can be represented by the InChI code: 1S/C8H9N3/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4,9H2,(H,10,11) .


Physical And Chemical Properties Analysis

“(1H-indazol-6-yl)methanamine” is a solid at room temperature .

Scientific Research Applications

  • Medicinal Chemistry

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Several recently marketed drugs contain an indazole structural motif .
    • Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Synthetic Chemistry

    • The synthesis of 1H- and 2H-indazoles has been a focus of recent research .
    • Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Pharmaceutical Research

    • Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
    • They have gained considerable attention in the field of medicinal chemistry .
  • Chemical Synthesis

    • “(1H-indazol-6-yl)methanamine” is a chemical compound with the CAS Number: 710943-26-3 . It is used in the synthesis of various chemical compounds .
    • There are also other similar compounds such as “(1-Methyl-1H-indazol-6-yl)methanamine” with CAS Number: 267413-31-0 , and “(1-Methyl-1H-indazol-6-yl)methanamine hydrochloride” with CAS Number: 1357945-57-3 , which might have similar applications.
  • Safety Information

    • It’s important to note that “(1H-indazol-6-yl)methanamine” has several hazard statements including H302, H312, H315, H319, H331, H335 . This indicates that it can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, toxic if inhaled, and may cause respiratory irritation .

Safety And Hazards

The safety information for “(1H-indazol-6-yl)methanamine” includes several hazard statements: H302, H312, H315, H319, H331, H335 . The precautionary statements include P261, P280, P305, P311, P338, P351 .

Future Directions

Indazole-containing compounds have a wide range of medicinal applications . Therefore, the future directions for “(1H-indazol-6-yl)methanamine” could involve further exploration of its potential medicinal uses.

properties

IUPAC Name

1H-indazol-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJMUMBVCKECNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626950
Record name 1-(1H-Indazol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indazol-6-yl)methanamine

CAS RN

710943-26-3
Record name 1-(1H-Indazol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2H-indazol-6-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Maccallini, M Di Matteo, D Vullo… - …, 2016 - Wiley Online Library
Nitric oxide (NO) is an essential endogenous mediator with a physiological role in the central nervous system as neurotransmitter and neuromodulator. A growing number of studies …

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